N-(2,5-Difluorobenzyl)thietan-3-amine
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Overview
Description
N-(2,5-Difluorobenzyl)thietan-3-amine is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles This compound is characterized by the presence of a thietan-3-amine core substituted with a 2,5-difluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Difluorobenzyl)thietan-3-amine typically involves the nucleophilic substitution of a suitable thietan-3-amine precursor with a 2,5-difluorobenzyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Difluorobenzyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(2,5-Difluorobenzyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-Difluorobenzyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: The parent compound without the 2,5-difluorobenzyl group.
2,5-Difluorobenzylamine: Lacks the thietane ring but contains the 2,5-difluorobenzyl group.
Thietane derivatives: Various thietane-based compounds with different substituents.
Uniqueness
N-(2,5-Difluorobenzyl)thietan-3-amine is unique due to the combination of the thietan-3-amine core and the 2,5-difluorobenzyl group
Properties
Molecular Formula |
C10H11F2NS |
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Molecular Weight |
215.26 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H11F2NS/c11-8-1-2-10(12)7(3-8)4-13-9-5-14-6-9/h1-3,9,13H,4-6H2 |
InChI Key |
QGSPXEDGHCYDDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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